molecular formula C23H24O5 B2845733 [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 391890-59-8

[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2845733
CAS No.: 391890-59-8
M. Wt: 380.44
InChI Key: HLGNZLASKJTZFQ-UHFFFAOYSA-N
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Description

[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a hexyl chain, a phenyl group, and an acetic acid moiety attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-phenylchromen-2-one with hexyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like acetone or dimethylformamide and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.

    Substitution: The phenyl and hexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce chroman derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid methyl ester
  • (6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid butyl ester
  • (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid butyl ester

Uniqueness

[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is unique due to its specific structural features, such as the hexyl chain and the acetic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles .

Properties

IUPAC Name

2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-2-3-4-6-11-17-12-19-18(16-9-7-5-8-10-16)13-23(26)28-21(19)14-20(17)27-15-22(24)25/h5,7-10,12-14H,2-4,6,11,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGNZLASKJTZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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